molecular formula C16H16N2O2S B2358880 (Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799801-16-4

(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2358880
CAS No.: 799801-16-4
M. Wt: 300.38
InChI Key: IEPIEQKNJGOACF-SSZFMOIBSA-N
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Description

(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a complex organic compound with a unique structure that includes a thiazolidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 4-ethylbenzylamine with a thiazolidine-2,4-dione derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
  • (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Uniqueness

(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is unique due to the presence of the 4-ethylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2Z)-2-[5-[(4-ethylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-11-4-6-12(7-5-11)8-14-15(20)18-16(21-14)13(9-17)10(2)19/h4-7,14H,3,8H2,1-2H3,(H,18,20)/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPIEQKNJGOACF-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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